2-Piperidinopyridine

Descripción general

Descripción

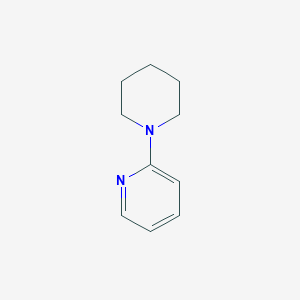

2-Piperidinopyridine is a heterocyclic organic compound that features a pyridine ring fused with a piperidine ringThe molecular formula of this compound is C10H14N2, and it has a molecular weight of 162.23 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Piperidinopyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with piperidine under reflux conditions. The reaction typically proceeds as follows:

- 2-Chloropyridine is mixed with piperidine in a suitable solvent.

- The mixture is heated under reflux for several hours.

- The product is then isolated and purified through standard techniques such as distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Formation of Piperidine Derivatives

The synthesis of piperidine derivatives from various substrates has been extensively documented. Notable methods include:

-

Palladium-Catalyzed Reactions : These reactions allow for the formation of piperidinones through hydrogenation processes that can be tuned for selectivity and yield. For example, using triethylamine instead of hydrochloric acid can enhance yields by retaining hydroxyl groups .

-

Intramolecular Cyclization : Techniques such as radical cyclization using triethylborane have been employed to synthesize polysubstituted alkylidene piperidines, showcasing the versatility of piperidine derivatives in organic synthesis .

Reaction Optimization Techniques

Optimizing reaction conditions is essential for improving yields and selectivity in chemical reactions involving 2-piperidinopyridine. Recent advancements include:

-

Variable Time Normalization Analysis (VTNA) : This method allows researchers to interpret reaction kinetics more effectively by analyzing reactant and product concentrations over time .

-

Solvent Selection : The choice of solvent significantly impacts reaction rates and outcomes. For instance, ethanol has been recommended for certain reactions due to its favorable interactions with reactants, enhancing conversion rates .

Reaction Conditions and Optimizations

| Condition | Effect on Yield |

|---|---|

| Use of triethylamine | Increased yield |

| Solvent choice (e.g., ethanol) | Enhanced conversion |

| Temperature adjustments | Improved reaction kinetics |

Aplicaciones Científicas De Investigación

Anticancer Properties

2-Piperidinopyridine and its derivatives have shown potential as therapeutic agents against various cancers. Research indicates that compounds containing piperidine moieties can modulate critical signaling pathways involved in cancer progression, such as the STAT-3, NF-κB, and PI3K/Akt pathways. For instance, studies have demonstrated that piperidine derivatives can inhibit tumor migration and induce apoptosis in glioblastoma cells .

Neuropharmacological Applications

Piperidine derivatives are also explored for their neuropharmacological properties. For example, donepezil, a well-known treatment for Alzheimer's disease, incorporates a piperidine structure. The ability of piperidine compounds to cross the blood-brain barrier enhances their effectiveness in treating central nervous system disorders .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of piperidine derivatives. These compounds exhibit activity against various bacterial strains and fungi, making them candidates for developing new antibiotics .

Synthesis of Heterocycles

This compound serves as a precursor for synthesizing diverse heterocyclic compounds, including 2-piperidinones and other nitrogen-containing frameworks. Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds through organophotocatalysis and other innovative techniques .

Catalytic Applications

The compound is utilized in catalysis, particularly in hydrogenation reactions where piperidine derivatives are formed from pyridine substrates. This transformation is crucial for generating biologically active compounds in a more sustainable manner .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Piperidinopyridine involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

2-Anilinopyridine: Similar in structure but with an aniline group instead of a piperidine ring.

4-Piperidinopiperidine: Another piperidine derivative with different substitution patterns

Uniqueness: 2-Piperidinopyridine is unique due to its specific combination of a pyridine ring and a piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Actividad Biológica

2-Piperidinopyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a piperidine moiety. This structural configuration contributes to its unique pharmacological properties, making it a subject of interest in drug design and development.

Biological Activity Overview

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, Liu et al. (2019) identified various pyridine derivatives, including those with piperidine substitutions, as effective inhibitors of ALK/ROS1, which are critical targets in certain cancers such as non-small cell lung cancer (NSCLC) . The compound demonstrated potent anti-proliferative activity against cancer cell lines with IC50 values indicating effectiveness in inhibiting cell growth.

Mechanisms of Action

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Kinases: Compounds containing piperidine structures have been shown to inhibit key kinases involved in cancer progression, such as EGFR and HER-2 kinases .

- Induction of Apoptosis: Research indicates that these compounds can activate apoptotic pathways through the release of cytochrome c from mitochondria, leading to the activation of caspases that promote cell death .

Case Studies

-

ALK/ROS1 Inhibition

A study by Liu et al. (2019) highlighted the design and synthesis of 2-amino-4-(1-piperidine)pyridine derivatives that act as dual inhibitors for ALK and ROS1. The most potent compound exhibited an IC50 value of approximately 30 nM against ALK-addicted cell lines . -

Piperidine Derivatives in Cancer Therapy

Another investigation focused on the anticancer properties of piperidine derivatives, revealing their ability to induce apoptosis in various cancer cell lines. The study demonstrated that treatment with these compounds resulted in increased expression of pro-apoptotic proteins and decreased viability of cancer cells .

Pharmacological Properties

In addition to anticancer effects, this compound and its derivatives have shown promise in other areas:

- MAO Inhibition: Piperidine-containing compounds have been reported to exhibit marginally effective inhibitory actions on monoamine oxidase (MAO), which is relevant for treating mood disorders .

- Antidepressant Effects: Some studies suggest that piperidine derivatives can enhance serotonergic signaling and may be beneficial in managing depressive disorders .

Data Tables

| Compound Name | Target | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 2-Amino-4-(1-piperidine)pyridine | ALK/ROS1 | 30 | Kinase inhibition |

| Piperidine derivative X | EGFR | 50 | Induction of apoptosis |

| Piperidine derivative Y | MAO-A/MAO-B | 100 | MAO inhibition |

Propiedades

IUPAC Name |

2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-4-8-12(9-5-1)10-6-2-3-7-11-10/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEUJXWLOADTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355855 | |

| Record name | 2-piperidin-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68654-52-4 | |

| Record name | 2-piperidin-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidinopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.